
ADP-Glucose (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADP-Glucose (disodium) is a nucleotide sugar that plays a crucial role in the biosynthesis of glycogen in bacteria and starch in plants. It is a key intermediate in the metabolic pathways that convert glucose into storage polysaccharides. The compound is composed of adenosine diphosphate (ADP) linked to glucose, with two sodium ions to balance the charge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ADP-Glucose (disodium) can be synthesized enzymatically using ADP-glucose pyrophosphorylase. This enzyme catalyzes the reaction between glucose-1-phosphate and adenosine triphosphate (ATP) to form ADP-Glucose and pyrophosphate. The reaction typically requires the presence of divalent metal ions such as magnesium (Mg²⁺) to function efficiently .
Industrial Production Methods
Industrial production of ADP-Glucose (disodium) often involves the use of recombinant DNA technology to produce large quantities of ADP-glucose pyrophosphorylase in microbial hosts. The enzyme is then used to catalyze the synthesis of ADP-Glucose in bioreactors under controlled conditions. The product is purified through a series of chromatographic techniques to obtain high purity ADP-Glucose (disodium) .
Analyse Chemischer Reaktionen
Types of Reactions
ADP-Glucose (disodium) primarily undergoes glycosylation reactions, where it donates its glucose moiety to acceptor molecules. This is a key step in the biosynthesis of glycogen and starch. The compound can also participate in hydrolysis reactions, where it is broken down into glucose-1-phosphate and ADP by the action of specific hydrolases .
Common Reagents and Conditions
The glycosylation reactions involving ADP-Glucose (disodium) typically require the presence of glycosyltransferases, which facilitate the transfer of the glucose unit to acceptor molecules. These reactions often occur in aqueous solutions at physiological pH and temperature .
Major Products Formed
The major products formed from the reactions of ADP-Glucose (disodium) include glycogen in bacteria and starch in plants. These polysaccharides serve as important energy storage molecules in living organisms .
Wissenschaftliche Forschungsanwendungen
ADP-Glucose (disodium) has a wide range of applications in scientific research:
Wirkmechanismus
ADP-Glucose (disodium) exerts its effects by serving as a glycosyl donor in the biosynthesis of polysaccharides. The compound binds to the active site of glycosyltransferases, where the glucose moiety is transferred to an acceptor molecule. This process is regulated by various metabolites and post-translational modifications of the enzymes involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine diphosphate (ADP): ADP is a related compound that lacks the glucose moiety.
Adenosine triphosphate (ATP): ATP is another related compound that contains an additional phosphate group.
Uniqueness
ADP-Glucose (disodium) is unique in its ability to act as a glycosyl donor in the biosynthesis of storage polysaccharides. This property distinguishes it from other nucleotide sugars and makes it essential for the synthesis of glycogen and starch .
Eigenschaften
Molekularformel |
C16H23N5Na2O15P2 |
|---|---|
Molekulargewicht |
633.3 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16+;;/m1../s1 |
InChI-Schlüssel |
GZBIVALVIPYODS-LNXGRUPOSA-L |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


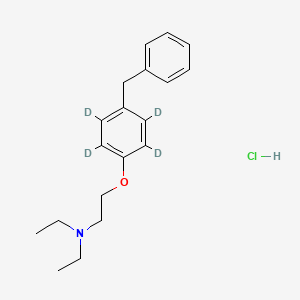
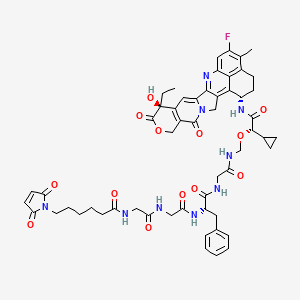

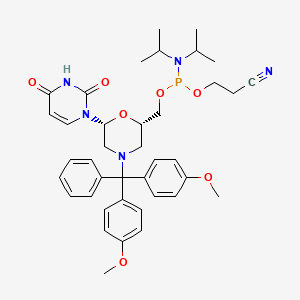
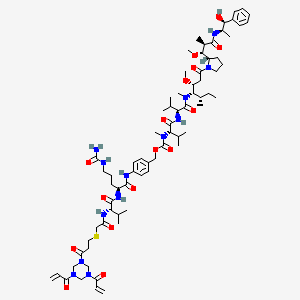
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
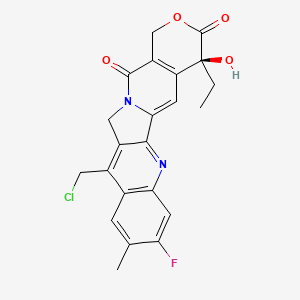
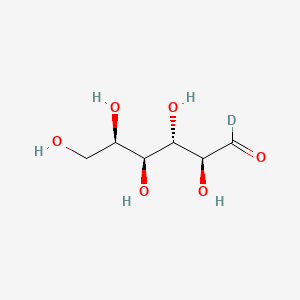
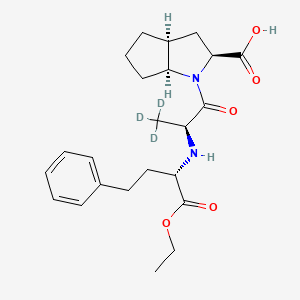
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)
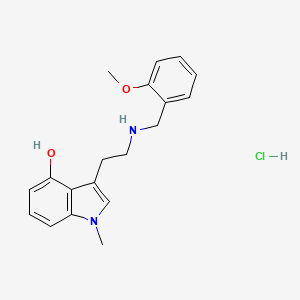
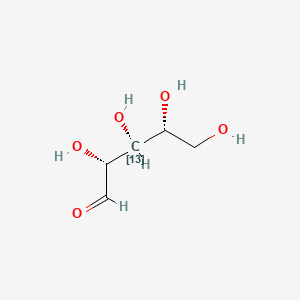
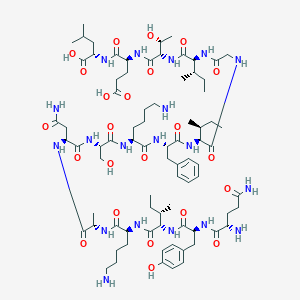
![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)
